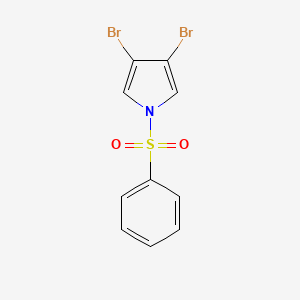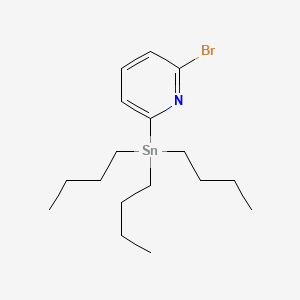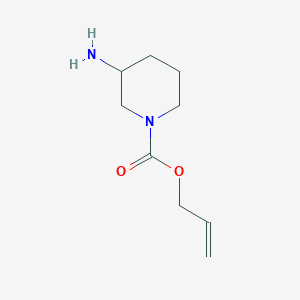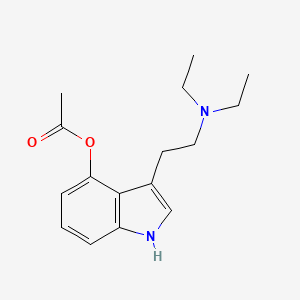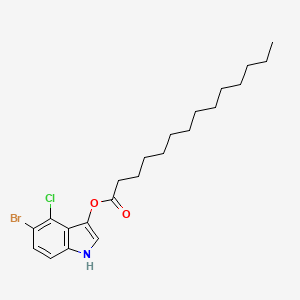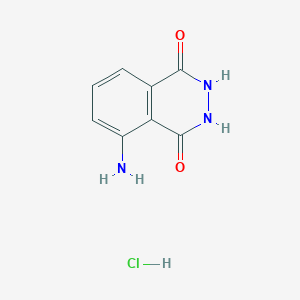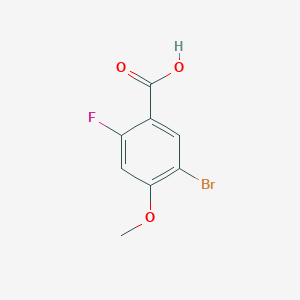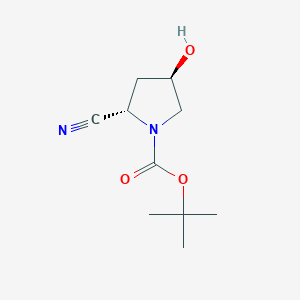
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine" is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related pyrrolidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of chiral pyrrolidine derivatives often involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine was achieved from trans-4-hydroxy-L-proline, with a key step involving a tethered aminohydroxylation to introduce the amino alcohol functionality . Similarly, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was accomplished via the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . These methods highlight the importance of chiral starting materials and stereoselective reactions in the synthesis of pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity and chemical reactivity of these compounds. For instance, the synthesis of (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine involved selective reactions to control the stereochemistry at each chiral center . The precise configuration of the substituents can be determined using NMR techniques, as demonstrated in the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and stereochemistry. For instance, the introduction of a fluorine atom, as seen in the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, can significantly alter the reactivity and physical properties of the compound . The Boc group, commonly used for N-protection, as in the synthesis of (S)-1-Boc-3-hydroxypiperidine , is another example of a functional group that can be used to modulate the properties of pyrrolidine derivatives for specific applications.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Peptide Design
- Conformational Preferences and Detection in Peptides : The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are related to 4-hydroxypyrrolidine, demonstrates their distinct conformational preferences in peptides. These amino acids, including their Boc-protected forms, show potential for sensitive detection in peptide structures through 19F NMR, indicating a role in the development of probes and medicinal chemistry applications (Tressler & Zondlo, 2014).
Chemical Transformations and Mechanisms
- Mechanism of tert-Butyloxycarbonyl (Boc) Group Migration : An interesting chemical transformation involving a base-generated alkoxide triggering a Boc migration in a similar pyrrolidine compound provides insights into unique intramolecular mechanisms. This process involves a nine-membered cyclic transition state (Xue & Silverman, 2010).
Biological Evaluation and Drug Design
- GABA-Uptake Inhibitors : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, which are structurally related to 4-hydroxypyrrolidine, have been evaluated as potential inhibitors of GABA transport proteins. This suggests a role for such compounds in the development of treatments targeting GABAergic systems (Zhao et al., 2005).
Stereochemistry and Synthesis Optimization
- Asymmetric Synthesis : The asymmetric synthesis of various hydroxypyrrolidine derivatives showcases the importance of stereochemistry in the synthesis of biologically active compounds. This includes methods to create specific stereoisomers of pyrrolidine-based compounds for pharmaceutical applications (Curtis et al., 2005).
Advanced Chemical Synthesis Techniques
- Use in Stereospecific Synthesis : Research on stereospecific synthesis of N-protected statine and its analogues using chiral tetramic acid highlights the complexity and precision required in synthesizing specific stereoisomers of pyrrolidine derivatives (Jouin et al., 1987).
Direcciones Futuras
While specific future directions for “(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine” are not known, research into similar compounds suggests potential applications in medicinal chemistry and peptide and protein design . Additionally, there is interest in exploring the role of glutamine metabolism in cancer .
Propiedades
IUPAC Name |
tert-butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNZVOSYRUJTH-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647948 |
Source


|
| Record name | tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine | |
CAS RN |
483366-12-7 |
Source


|
| Record name | tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)


